molecular formula C13H9Cl2N3OS B2688968 Dooku1 CAS No. 2253744-54-4

Dooku1

Cat. No. B2688968
CAS RN: 2253744-54-4
M. Wt: 326.2
InChI Key: MNPOBXLPCWFONX-UHFFFAOYSA-N
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Description

Dooku1 is an analog of Yoda1 with antagonist activity against the mechanosensitive Piezo1 channel . It inhibits 2 μM Yoda1-induced Ca 2+ entry with an IC50 of 1.3 μM in HEK 293 cells and 1.5 μM in HUVECs .


Molecular Structure Analysis

The molecular formula of Dooku1 is C13H9Cl2N3OS . It has a molecular weight of 326.20 .


Chemical Reactions Analysis

Dooku1 inhibits 2 μM Yoda1-induced Ca 2+ entry with IC50s of 1.3 μM (HEK 293 cells) and 1.5 μM (HUVECs) yet failed to inhibit constitutive Piezo1 channel activity . Dooku1 has no effect on endogenous ATP-evoked Ca 2+ elevation or store-operated Ca 2+ entry in HEK 293 cells or Ca 2+ entry through TRPV4 or TRPC4 channels overexpressed in CHO and HEK 293 cells .


Physical And Chemical Properties Analysis

Dooku1 has a molecular weight of 326.20 and a molecular formula of C13H9Cl2N3OS . It appears as a white solid .

Scientific Research Applications

PIEZO1 Channel Modulation in Red Blood Cells (RBCs)

Background::
Dooku1’s Role::

Pharmacological Activation of Piezo1 in Neurons

Background::
Dooku1’s Impact::

Understanding Membrane Biophysics

Background::
Dooku1’s Insights::

Mechanism of Action

Dooku1 disrupts Yoda1-induced Piezo1 channel activity and inhibits Yoda1-induced relaxation of the aorta . It targets a non-selective cation channel . Dooku1 effects were abolished upon using GsMTx4, a known mechanosensitive channel blocker, indicating that Dooku1 likely targets PIEZO1 .

Safety and Hazards

Dooku1 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3OS/c14-9-3-1-4-10(15)8(9)7-20-13-18-17-12(19-13)11-5-2-6-16-11/h1-6,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPOBXLPCWFONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(O2)C3=CC=CN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dooku1

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